
Diethyl 1H-pyrrole-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 1H-pyrrole-2,3-dicarboxylate is an organic compound belonging to the pyrrole family It is characterized by the presence of two ester groups attached to the pyrrole ring at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 1H-pyrrole-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrole with diethyl oxalate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Pyrrole and diethyl oxalate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Diethyl 1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: The ester groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
科学研究应用
Diethyl 1H-pyrrole-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a precursor for more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of diethyl 1H-pyrrole-2,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: Similar in structure but with ester groups at the 2 and 5 positions.
Diethyl 3,4-pyrroledicarboxylate: Ester groups are located at the 3 and 4 positions.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: A related compound with a different substitution pattern on the pyridine ring.
Uniqueness
Diethyl 1H-pyrrole-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields.
属性
CAS 编号 |
25472-60-0 |
|---|---|
分子式 |
C10H11NO4-2 |
分子量 |
209.20 g/mol |
IUPAC 名称 |
1,4-diethylpyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C10H13NO4/c1-3-6-5-11(4-2)8(10(14)15)7(6)9(12)13/h5H,3-4H2,1-2H3,(H,12,13)(H,14,15)/p-2 |
InChI 键 |
UVXKSSJPIRXQHB-UHFFFAOYSA-L |
SMILES |
CCOC(=O)C1=C(NC=C1)C(=O)OCC |
规范 SMILES |
CCC1=CN(C(=C1C(=O)[O-])C(=O)[O-])CC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2820220.png)
![2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2820225.png)
![N-(1-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B2820226.png)
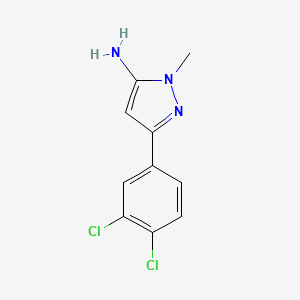
![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2820230.png)
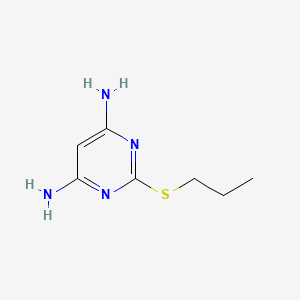
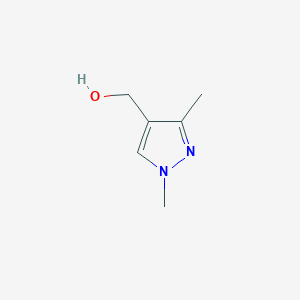
![2-(1H-1,3-benzodiazol-1-yl)-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide](/img/structure/B2820234.png)
![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B2820235.png)
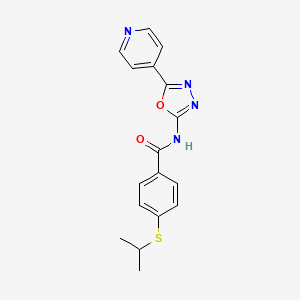
![2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2820237.png)

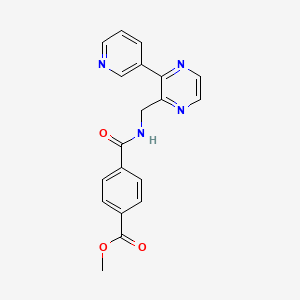
![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide](/img/structure/B2820243.png)
